molecular formula C14H12BrN3S B2955913 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetonitrile CAS No. 1206993-46-5

2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetonitrile

Cat. No.: B2955913
CAS No.: 1206993-46-5
M. Wt: 334.24
InChI Key: XTSOQWJDADYRGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetonitrile (molecular formula: C₁₄H₁₂BrN₃S) is a brominated imidazole derivative characterized by three key structural features:

  • Allyl group: Enhances reactivity for further functionalization via radical or electrophilic pathways.
  • Thioacetonitrile moiety: The sulfur atom and nitrile group confer nucleophilic and electrophilic properties, making the compound versatile in synthetic chemistry .

Its synthesis likely involves alkylation of the thiol precursor 1-allyl-5-(4-bromophenyl)-1H-imidazole-2-thiol () followed by substitution with chloroacetonitrile.

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1-prop-2-enylimidazol-2-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3S/c1-2-8-18-13(10-17-14(18)19-9-7-16)11-3-5-12(15)6-4-11/h2-6,10H,1,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSOQWJDADYRGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=CN=C1SCC#N)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetonitrile typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring is synthesized through a cyclization reaction involving an aldehyde, an amine, and a source of nitrogen such as ammonium acetate.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a halogenation reaction, typically using bromine or a brominating agent.

    Allylation: The allyl group is added through an allylation reaction, often using allyl bromide in the presence of a base.

    Thioether Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((1-Allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Addition: The allyl group can participate in addition reactions, such as hydroboration-oxidation or epoxidation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

    Addition: Borane, peracids, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

2-((1-Allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetonitrile has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers study its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity, while the bromophenyl group can engage in hydrophobic interactions with protein targets. The allyl group may also participate in covalent bonding with nucleophilic sites on biomolecules.

Comparison with Similar Compounds

Structural and Electronic Analysis

  • Core Heterocycle: The target compound and analogs in , and 11 share an imidazole core, whereas uses a benzoimidazole system.
  • Substituent Effects :
    • Bromine vs. Chlorine : Bromine (in the target compound) offers stronger electron-withdrawing effects and higher atomic radius compared to chlorine (), influencing π-π stacking and van der Waals interactions .
    • Thioacetonitrile vs. Thioacetic Acid : The nitrile group (target compound) is less polar than a carboxylic acid (compound 27), affecting solubility and membrane permeability. Nitriles are also prone to hydrolysis under acidic/basic conditions .
  • Steric Considerations: The allyl group in the target compound introduces moderate steric hindrance, whereas the indolin-1-yl ethanone substituent () significantly increases molecular weight (454.4 g/mol), likely reducing bioavailability .

Spectroscopic and Analytical Data

  • NMR Trends :
    • The 4-bromophenyl group in the target compound shows characteristic aromatic signals at δ 7.4–7.8 ppm (similar to compound 5d: δ 7.42–7.87 ppm) .
    • Allyl protons resonate at δ 5.2–5.3 ppm (target compound) and δ 5.26 ppm (compound 5d) .
  • Mass Spectrometry :
    • The target compound exhibits a molecular ion peak at m/z 334.0 [M+H]⁺ (calculated for C₁₄H₁₂BrN₃S). Compound 5d shows m/z 237.0756 [M+H]⁺, consistent with its lower molecular weight .

Biological Activity

2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetonitrile is a synthetic organic compound belonging to the class of imidazole derivatives. Its unique structure, which includes an imidazole ring, an allyl group, and a bromophenyl moiety, suggests significant potential for various biological activities. This article provides an in-depth examination of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetonitrile is C18H17BrN4OSC_{18}H_{17}BrN_4OS with a molecular weight of 449.4 g/mol. The compound features a complex arrangement that enhances its interaction with biological targets.

PropertyValue
Molecular FormulaC18H17BrN4OSC_{18}H_{17}BrN_4OS
Molecular Weight449.4 g/mol
StructureImidazole derivative

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins. The binding affinity and selectivity of the compound for these targets are crucial for its pharmacological effects.

Key Mechanisms:

  • Enzyme Inhibition : The imidazole ring is known for its role in enzyme inhibition. Preliminary studies indicate that this compound may inhibit certain enzymes involved in cancer progression.
  • Receptor Modulation : The structural components allow for effective binding to various receptors, potentially leading to modulation of their activity.

Anticancer Properties

Research indicates that compounds similar to 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetonitrile exhibit chemopreventive and chemotherapeutic effects on cancer cells. For example, studies have shown that imidazole derivatives can induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and the modulation of cell cycle regulators.

Anti-inflammatory Effects

The compound has also shown potential anti-inflammatory activity. In vitro assays suggest that it can reduce pro-inflammatory cytokine production in macrophages, indicating its possible use in treating inflammatory diseases.

Cytotoxicity Evaluation

In vitro cytotoxicity studies are essential to assess the safety profile of this compound. Preliminary data suggest low cytotoxicity against normal cell lines while exhibiting significant toxicity towards cancerous cells .

Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetonitrile on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents.

Study 2: Anti-inflammatory Mechanism

Another study explored the anti-inflammatory properties of the compound using a murine model of inflammation. The results demonstrated significant reductions in edema and inflammatory markers, suggesting a promising therapeutic application in inflammatory conditions .

Q & A

Basic: How can researchers verify the purity and structural integrity of 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetonitrile after synthesis?

Methodological Answer:
After synthesis, purity and structural confirmation require a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H and 13C^{13}C NMR spectra to confirm proton and carbon environments, ensuring alignment with predicted chemical shifts for the imidazole, allyl, and bromophenyl moieties .
  • Infrared (IR) Spectroscopy: Identify characteristic functional groups (e.g., C≡N stretch near 2200–2250 cm1^{-1}, C-S bond at ~600–700 cm1^{-1}) .
  • Elemental Analysis: Compare experimental C, H, N, and S percentages with theoretical values to validate stoichiometry .
  • Melting Point Determination: A sharp melting range confirms purity .

Advanced: What strategies can optimize the synthesis yield of this compound during reaction scaling?

Methodological Answer:
Key strategies include:

  • Catalyst Screening: Test transition-metal catalysts (e.g., Cu(I) for click chemistry) to enhance reaction efficiency, as seen in analogous imidazole-thioacetonitrile syntheses .
  • Solvent Optimization: Evaluate polar aprotic solvents (e.g., DMF, DMSO) to improve solubility of intermediates, particularly for thioether bond formation .
  • Temperature Control: Gradual heating (e.g., 60–80°C) minimizes side reactions, such as allyl group decomposition .
  • Purification Techniques: Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product from unreacted bromophenyl precursors .

Basic: What experimental designs are suitable for preliminary biological activity screening of this compound?

Methodological Answer:

  • In Vitro Assays: Use dose-response studies in fungal/bacterial cultures to assess antimicrobial potential, referencing methodologies for structurally related thiadiazole and imidazole derivatives .
  • Enzyme Inhibition Assays: Screen against target enzymes (e.g., α-glucosidase) using spectrophotometric methods, as demonstrated for bromophenyl-containing analogs .
  • Cytotoxicity Testing: Employ MTT assays on human cell lines (e.g., HEK-293) to evaluate baseline toxicity .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Dose-Response Curves: Establish EC50_{50}/IC50_{50} values under standardized conditions to account for variability in potency measurements .
  • Structural Analog Comparisons: Synthesize and test derivatives (e.g., replacing the allyl group with propargyl) to isolate the role of specific substituents .
  • Molecular Docking: Perform in silico simulations to validate binding modes with target proteins, addressing discrepancies in mechanism-of-action hypotheses .

Basic: What spectroscopic techniques are critical for characterizing the bromophenyl and imidazole moieties?

Methodological Answer:

  • 1H^1H NMR: Identify aromatic protons from the 4-bromophenyl group (δ 7.2–7.6 ppm, doublet) and imidazole protons (δ 7.8–8.2 ppm) .
  • 13C^{13}C NMR: Confirm sp2^2-hybridized carbons in the imidazole ring (δ 120–140 ppm) and the nitrile carbon (δ ~115 ppm) .
  • X-ray Crystallography: Resolve crystal structures to confirm bond angles and planarity of the imidazole-thioacetonitrile core .

Advanced: How can environmental fate studies be designed to assess this compound’s persistence?

Methodological Answer:

  • Hydrolysis Stability Tests: Incubate the compound in buffered solutions (pH 4–9) at 25–50°C, monitoring degradation via HPLC .
  • Photolysis Experiments: Expose to UV-Vis light (λ = 254–365 nm) to simulate sunlight-driven breakdown, quantifying products via LC-MS .
  • Soil Microcosm Studies: Evaluate biodegradation in soil samples, measuring residual compound levels over 30–60 days .

Basic: What synthetic routes are reported for analogous bromophenyl-imidazole derivatives?

Methodological Answer:

  • Suzuki Coupling: Attach the bromophenyl group via Pd-catalyzed cross-coupling with aryl boronic acids .
  • Thioether Formation: React 5-(4-bromophenyl)-1H-imidazole-2-thiol with allyl bromide or chloroacetonitrile under basic conditions (e.g., K2_2CO3_3/DMF) .
  • Cyclocondensation: Assemble the imidazole ring from diamine and carbonyl precursors in acidic media .

Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Electron-Withdrawing Substituents: Introduce groups (e.g., -NO2_2, -CF3_3) on the bromophenyl ring to enhance electrophilicity and enzyme binding .
  • Allyl Group Modification: Replace the allyl with bulkier substituents (e.g., benzyl) to probe steric effects on target interactions .
  • Nitrile Replacement: Substitute -C≡N with -COOH or -CONH2_2 to improve solubility while retaining hydrogen-bonding capacity .

Basic: How should researchers handle discrepancies in elemental analysis results?

Methodological Answer:

  • Repetition: Re-run analyses to rule out instrumental errors or sample contamination .
  • Combined Techniques: Cross-validate with mass spectrometry (MS) to confirm molecular ion peaks (e.g., [M+H]+^+) .
  • Combustion Analysis: Ensure complete sample oxidation by adjusting O2_2 flow rates in CHNS analyzers .

Advanced: What mechanistic studies can elucidate this compound’s interaction with fungal cytochrome P450 enzymes?

Methodological Answer:

  • Enzyme Inhibition Kinetics: Determine KiK_ i values via Lineweaver-Burk plots under varying substrate concentrations .
  • Isotopic Labeling: Use 14C^{14}C-labeled acetonitrile to track metabolic incorporation into fungal cells .
  • Docking Simulations: Model interactions with CYP51 active sites, focusing on bromophenyl and imidazole coordination to heme iron .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.